molecular formula C9H12FNO2S B13262424 N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide

N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide

Cat. No.: B13262424
M. Wt: 217.26 g/mol
InChI Key: LMRKVMUUBUYEKF-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C9H12FNO2S. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an ethyl group, a fluorine atom, and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide typically involves the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like hydroxide ions.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for halogenation. The reactions are typically carried out under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include substituted sulfonamides.

    Oxidation and Reduction: Products include sulfonic acids or amines.

Scientific Research Applications

N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethyl and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-2-methylbenzene-1-sulfonamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    N-Fluorobenzenesulfonimide: Contains a fluorine atom but lacks the ethyl and methyl groups, leading to different reactivity and applications.

    N-Ethylbenzenesulfonamide: Lacks both the fluorine and methyl groups, making it less lipophilic and less reactive.

Uniqueness

N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and reactivity, while the ethyl and methyl groups contribute to its stability and overall molecular structure.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

N-ethyl-2-fluoro-6-methylbenzenesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

LMRKVMUUBUYEKF-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC=C1F)C

Origin of Product

United States

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